molecular formula C18H16N6O2 B14142169 3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole

3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B14142169
M. Wt: 348.4 g/mol
InChI Key: IIIPWXKOSQOHTM-VXLYETTFSA-N
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Description

3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazinoindole core fused with a hydrazinyl group and a dimethoxybenzylidene moiety

Preparation Methods

The synthesis of 3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps. One common synthetic route includes the condensation of 2,3-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with a triazinoindole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological effects compared to its analogs.

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C18H16N6O2/c1-25-14-9-5-6-11(16(14)26-2)10-19-23-18-21-17-15(22-24-18)12-7-3-4-8-13(12)20-17/h3-10H,1-2H3,(H2,20,21,23,24)/b19-10+

InChI Key

IIIPWXKOSQOHTM-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2

solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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